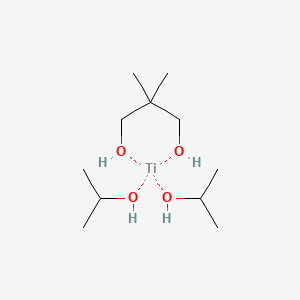
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes amino, dichloropentyl, ethylsulfonyl, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-amino-2-methoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Dichloropentyl Group:
Addition of the Ethylsulfonyl Group: The final step involves the addition of the ethylsulfonyl group via a sulfonation reaction, using ethylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dichloropentyl group, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide: Similar in structure but with a different substitution pattern on the benzene ring.
4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide: Similar in structure but lacks the ethylsulfonyl and methoxy groups.
Uniqueness
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the methoxy group influences its electronic properties and interactions with molecular targets.
Propriétés
Numéro CAS |
71676-04-5 |
|---|---|
Formule moléculaire |
C15H22Cl2N2O4S |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
4-amino-N-(2,5-dichloropentyl)-5-ethylsulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C15H22Cl2N2O4S/c1-3-24(21,22)14-7-11(13(23-2)8-12(14)18)15(20)19-9-10(17)5-4-6-16/h7-8,10H,3-6,9,18H2,1-2H3,(H,19,20) |
Clé InChI |
PFXOJRCOFMOPTK-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC(CCCCl)Cl)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


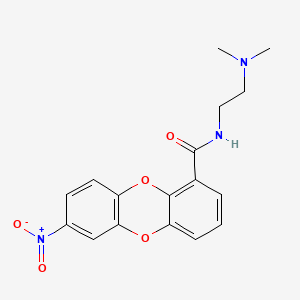

![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
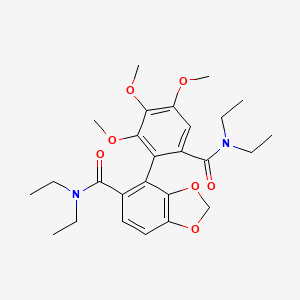
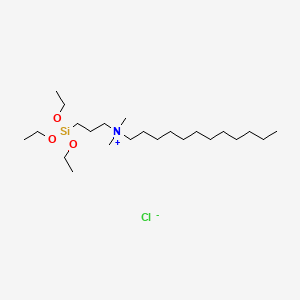

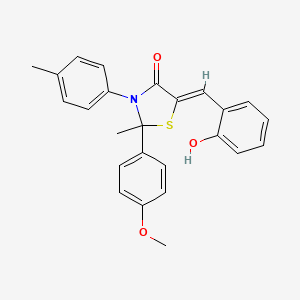
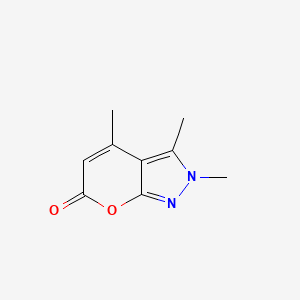

![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)


